molecular formula C15H13N B2668660 N-Cinnamylideneaniline CAS No. 953-21-9

N-Cinnamylideneaniline

Cat. No. B2668660
CAS RN: 953-21-9
M. Wt: 207.276
InChI Key: RGKOSCNIXIHSDE-NJKRNUQASA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-Cinnamylideneaniline are not directly available, it’s worth noting that similar compounds such as N-Benzylideneaniline can be synthesized using Schiff base reactions .

Scientific Research Applications

1. Antibacterial and Antitubercular Activities

Cinnamylideneacetophenones, derived from cinnamaldehyde, exhibit significant antibacterial activity against Staphylococcus aureus, Streptococcus mutans, Streptococcus sanguinis, and potent effects against Mycobacterium tuberculosis. Their hydrophilic effects, influenced by substituents on ring B, enhance antibacterial activity against Gram-positive species. They have moderate toxicity and comply with Lipinski’s and Veber’s rules, indicating potential oral bioavailability (Polaquini et al., 2017).

2. Antimicrobial Agents in Crop Protection

N-(Cinnamyl) chitosan derivatives were prepared as antimicrobial agents against nine crop-threatening pathogens. These derivatives exhibited significant antibacterial and antifungal activities, indicating potential as safe alternatives to harmful microbicides in agriculture (Badawy & Rabea, 2013).

3. Nematode-Antagonistic Effects in Agriculture

Cinnamomum aromaticum extracts and cinnamyl acetate have been shown to effectively control Meloidogyne incognita in in vitro and pot experiments. This application is significant in reducing the number of galls caused by nematodes in cucumber plants, indicating a potential biocontrol agent in agriculture (Nguyen et al., 2012).

4. Synthetic Applications in Natural Product Synthesis

The palladium-catalyzed cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates, providing enantioenriched β-aryl homoallylic amines, demonstrates a synthetic application in the total syntheses of antitumor natural products like (+)-lycoricidine and (+)-7-deoxypancratistatin (Cai et al., 2017).

5. Inhibition of Proliferation in Colon Cancer Cells

Cinnamic acid, a derivative, inhibits proliferation and alters brush border membrane enzyme activities in human colon adenocarcinoma cells (Caco-2), suggesting its potential as an antitumor agent against colon cancer (Ekmekcioglu et al., 1998).

properties

IUPAC Name

(E)-N,3-diphenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-13H/b10-7+,16-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKOSCNIXIHSDE-DOSQDUBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cinnamylideneaniline

CAS RN

953-21-9
Record name N-CINNAMYLIDENEANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 mmol aniline was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). Separately, 10 mmol of cinnamaldehyde was dissolved in approximately 2.5 mL 80% ethyl L-lactate in water (v/v). The two solutions were combined and the resulting reaction mixture was swirled until homogeneous and then allowed to sit undisturbed at room temperature for four minutes, when crystal formation was complete. Crystals were chilled, rinsed with cold brine and vacuum filtered, washed with cold water, and allowed to air dry. Some of the hydroxyl-containing imines had to be desiccated to completely remove water, especially when humidity was high. All melting points and spectroscopic data were acquired on the crude imines. However, these imines can be recrystallized from ethyl lactate or low molecular weight alcohols.
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